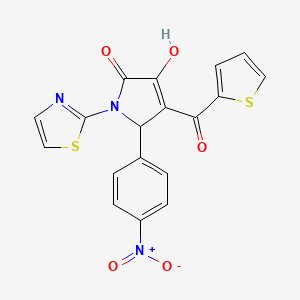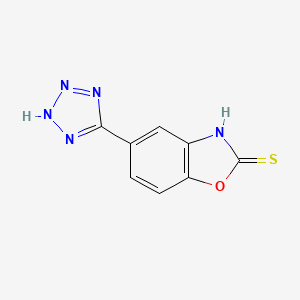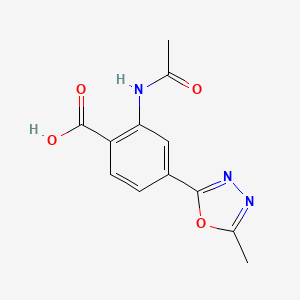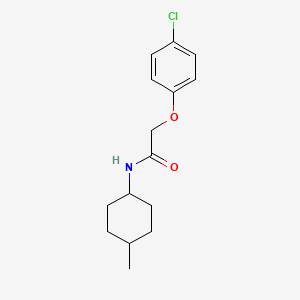![molecular formula C26H28FNO B11061568 3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11061568.png)
3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE is a complex organic compound characterized by the presence of tert-butyl, fluoroanilino, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butyl group and phenyl ring but lacks the fluoroanilino and methylphenyl groups.
3-(4-tert-Butylphenyl)propanal: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Uniqueness
3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not shared by its analogs. The presence of the fluoroanilino group, in particular, may enhance its biological activity and specificity in certain contexts.
Properties
Molecular Formula |
C26H28FNO |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C26H28FNO/c1-18-5-7-20(8-6-18)25(29)17-24(28-23-15-13-22(27)14-16-23)19-9-11-21(12-10-19)26(2,3)4/h5-16,24,28H,17H2,1-4H3 |
InChI Key |
HNQLUFJPCOYEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061489.png)
![N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11061492.png)
![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11061496.png)
![4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate](/img/structure/B11061497.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061509.png)

![6-amino-8-(pyridin-3-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11061528.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)


![1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11061564.png)
![11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
